molecular formula C10H7NO5 B2498544 4-Hydroxy-7-methyl-3-nitrocoumarin CAS No. 60795-17-7

4-Hydroxy-7-methyl-3-nitrocoumarin

Cat. No.: B2498544
CAS No.: 60795-17-7
M. Wt: 221.168
InChI Key: WFTRHRRGGQOSLR-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Mechanism of Action

Safety and Hazards

4-Hydroxy-7-methyl-3-nitrocoumarin is considered hazardous . It is toxic if swallowed and can cause skin irritation and serious eye damage . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The synthesis of 7-hydroxy-4-substituted coumarins, including 4-Hydroxy-7-methyl-3-nitrocoumarin, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .

Temporal Effects in Laboratory Settings

It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .

Metabolic Pathways

Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .

Transport and Distribution

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Subcellular Localization

Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .

Comparison with Similar Compounds

4-Hydroxy-7-methyl-3-nitrocoumarin can be compared with other coumarin derivatives:

Properties

IUPAC Name

4-hydroxy-7-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRHRRGGQOSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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